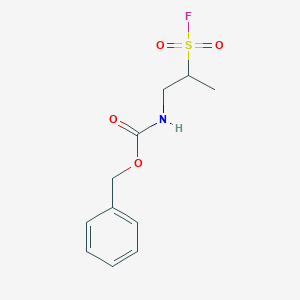

Benzyl N-(2-fluorosulfonylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

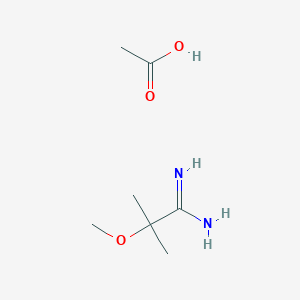

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a chemical compound with the CAS Number: 2344685-85-2 . It has a molecular weight of 275.3 . The compound is typically stored at a temperature of 4°C and is usually in powder form .

Molecular Structure Analysis

The InChI code for Benzyl N-(2-fluorosulfonylpropyl)carbamate is1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a powder that is stored at a temperature of 4°C . It has a molecular weight of 275.3 .Applications De Recherche Scientifique

Organoiodine-Catalyzed Intramolecular Oxyaminations

Benzyl N-(fluorosulfonyl)carbamate serves as an exogenous nitrogen source in organoiodine-catalyzed enantioselective intramolecular oxyaminations. This application enables the synthesis of enantioenriched lactones and oxazolines from γ,δ- and δ,ε-unsaturated esters and N-allyl amides, respectively, showcasing the compound's utility in synthesizing complex nitrogen-containing molecules (Chisato Wata & T. Hashimoto, 2021).

Synthesis of Fluorinated Compounds

The compound has been implicated in novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, which are critical intermediates for electrophilic asymmetric fluorination. This process highlights its role in facilitating the introduction of fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).

Nanoparticle Carrier Systems for Agriculture

Although not directly related to Benzyl N-(2-fluorosulfonylpropyl)carbamate, related carbamates such as methyl-2-benzimidazole carbamate (MBC) have been explored for agricultural applications. MBC, along with tebuconazole, has been used to create solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These carrier systems aim to improve the efficacy, reduce environmental toxicity, and minimize losses due to degradation or leaching, demonstrating the broader potential of carbamates in innovative agricultural solutions (E. Campos et al., 2015).

Fluoroamines Synthesis

The synthesis of N-benzyl fluoroamines through the use of cyclic sulfamidates derived from benzyl N-(2-fluorosulfonylpropyl)carbamate highlights its role in generating fluorinated amine derivatives. These fluoroamines are crucial for developing pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (J. Posakony & T. Tewson, 2002).

Safety And Hazards

The safety information for Benzyl N-(2-fluorosulfonylpropyl)carbamate indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

benzyl N-(2-fluorosulfonylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAQSVWDTPHMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(2-fluorosulfonylpropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)

![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)

![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)